molecular formula C20H19N7 B3440458 1-PHENYL-4-[4-(2-PYRIDYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE

1-PHENYL-4-[4-(2-PYRIDYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE

Cat. No.: B3440458
M. Wt: 357.4 g/mol
InChI Key: UOVQZTBUSPOQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-[4-(2-pyridyl)piperazino]-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound offered for research purposes. With a molecular formula of C23H22N8O and a molecular weight of 462.94 g/mol , this substance belongs to the pyrazolopyrimidine class of heterocyclic compounds, which are recognized as important scaffolds in drug discovery due to their wide range of biological activities . Pyrazolo[3,4-d]pyrimidine derivatives are of significant pharmaceutical interest, particularly in oncology research. These compounds have demonstrated antitumor activity against various cancer cell lines . Their biological activity is often linked to the inhibition of key enzymatic targets. Research on related analogs has shown that such compounds can function as kinase inhibitors , including potent inhibition of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a well-validated target in cancer therapy . Molecular docking studies suggest that pyrazolo[3,4-d]pyrimidines can establish key hydrogen bond interactions within the ATP-binding site of kinases, such as with residue Met793 . The core pyrazolopyrimidine structure is a bioisostere of purine, allowing it to interact with a variety of cellular targets . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-phenyl-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7/c1-2-6-16(7-3-1)27-20-17(14-24-27)19(22-15-23-20)26-12-10-25(11-13-26)18-8-4-5-9-21-18/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVQZTBUSPOQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-PHENYL-4-[4-(2-PYRIDYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE typically involves multi-step reactions. One common synthetic route includes the condensation of 4-(2-pyridyl)piperazine with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine under reflux conditions in the presence of a suitable solvent such as acetic acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-PHENYL-4-[4-(2-PYRIDYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE undergoes various chemical reactions, including:

Scientific Research Applications

1-PHENYL-4-[4-(2-PYRIDYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-PHENYL-4-[4-(2-PYRIDYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE involves the inhibition of protein kinases, particularly cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pharmacological profile of pyrazolo[3,4-d]pyrimidines is heavily influenced by substituents on the core scaffold. Below is a comparative analysis of key analogs:

Compound Name Position 1 Substituent Position 4 Substituent Molecular Weight (g/mol) Key Structural Notes Evidence Source
Target Compound Phenyl 4-(2-Pyridyl)piperazino ~439* Pyridyl enhances H-bonding potential
1-Benzyl-4-(4-phenylpiperazino) derivative Benzyl 4-Phenylpiperazino 379.44 Increased lipophilicity
4-(4-(3,4-Dichlorobenzyl)piperazino) analog Phenyl 4-(3,4-Dichlorobenzyl)piperazino 439.34 Halogenated groups improve bioavailability
PP2 (Kinase inhibitor) t-Butyl 4-Chlorophenyl 406.88 Bulky t-butyl enhances kinase selectivity
1-(4-Methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazino] 4-Methoxyphenyl 4-(3-Methoxyphenyl)piperazino ~434* Methoxy groups improve solubility

*Calculated based on molecular formula.

Key Observations :

  • Methoxy groups (e.g., in ) increase hydrophilicity, which may improve aqueous solubility but reduce membrane permeability.
  • Halogenated analogs (e.g., ) exhibit higher molecular weights and logP values, favoring blood-brain barrier penetration.

Physicochemical and Spectroscopic Properties

  • Solubility : Methoxy-substituted derivatives (e.g., ) display improved solubility in polar solvents due to electron-donating groups, whereas halogenated analogs (e.g., ) are more lipophilic .
  • Spectroscopic Data :
    • NMR : The target compound’s 1H NMR spectrum would feature signals for pyridyl protons (δ ~8.5 ppm) and piperazine NH (δ ~10.8–11.1 ppm), similar to FLT3 inhibitors in .
    • IR : A carbonyl stretch at ~1700 cm⁻¹ (if present) indicates ketone or amide functionalities, as seen in intermediates from .

Biological Activity

1-Phenyl-4-[4-(2-pyridyl)piperazino]-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound recognized for its potential in medicinal chemistry, particularly as an anticancer agent. This compound incorporates a pyrazolo[3,4-d]pyrimidine scaffold, which has been linked to various pharmacological activities, including the inhibition of key signaling pathways involved in cancer cell proliferation.

Chemical Structure and Properties

The molecular formula of this compound is C_{21}H_{19}N_{5}, with a molecular weight of approximately 374.4 g/mol. Its structure features a phenyl group attached to the pyrazolo core and a piperazine moiety substituted with a pyridine ring, contributing to its structural diversity.

Antitumor Activity

Research has demonstrated that compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor activity. Specifically, this compound has shown promising results in inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial for cancer cell proliferation.

Table 1: Antitumor Activity Against Cancer Cell Lines

CompoundCell LineInhibition Rate (%)IC50 (µM)
This compoundMCF-7 (Breast)>90%Not specified
This compoundA-549 (Lung)>90%Not specified
Compound 6b (related derivative)MCF-791%0.016
Compound 12b (related derivative)A549Not specified8.21

In vitro studies have indicated that this compound and its derivatives can effectively inhibit tumor growth in various cancer cell lines, including breast (MCF-7) and lung (A-549) cells. Notably, derivative compounds such as 6b and 12b have shown exceptional activity against EGFR, with 6b achieving up to 91% inhibition and 12b demonstrating an IC50 value of 0.016 µM against wild-type EGFR.

Molecular docking studies suggest that this compound interacts with the ATP-binding site of EGFR through hydrogen bonding and hydrophobic interactions. This binding mode is critical for its inhibitory effect on EGFR-mediated signaling pathways.

Study on Derivatives

A study published in European Journal of Medicinal Chemistry focused on several derivatives of the pyrazolo[3,4-d]pyrimidine scaffold. The results indicated that compounds designed to target EGFR displayed significant antitumor properties across different cancer cell lines. The most potent derivatives were found to induce apoptosis and arrest the cell cycle at specific phases (S and G2/M), further supporting their potential as effective anticancer agents .

Clinical Relevance

The biological activity of these compounds highlights their potential application in clinical settings for cancer treatment. The ability to selectively inhibit EGFR suggests that they could serve as valuable alternatives or adjuncts to existing therapies, particularly in cases where resistance to conventional treatments has developed.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-phenyl-4-[4-(2-pyridyl)piperazino]-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?

  • Methodology :

  • Core synthesis : React 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with substituted piperazines under reflux in ethanol or acetonitrile. For example, compound 5 (precursor to derivatives) is synthesized by refluxing 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with 4-amino-3-methylphenol in ethanol .
  • Derivatization : Introduce substituents via nucleophilic substitution (e.g., alkyl halides) or coupling reactions (e.g., aryl isocyanates). For instance, urea derivatives (e.g., 9a-d ) are synthesized by reacting intermediates with aryl isocyanates in dichloromethane .
    • Characterization : Use IR for functional groups (e.g., NH at ~3295 cm⁻¹) and ¹H NMR to confirm regiochemistry (e.g., pyrimidine CH signal at δ 8.23 ppm) .

Q. How are structural ambiguities resolved in pyrazolo[3,4-d]pyrimidine derivatives?

  • Analytical workflow :

Regiochemical confirmation : Compare experimental ¹H NMR shifts with DFT-calculated chemical shifts (e.g., pyrimidine protons show distinct splitting patterns).

Mass spectrometry : Validate molecular weight (e.g., m/z 317 for compound 5 ).

X-ray crystallography (if available): Resolve ambiguities in fused-ring systems .

Advanced Research Questions

Q. How can researchers optimize the anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine derivatives?

  • Structure-Activity Relationship (SAR) strategies :

  • Piperazine modifications : Introduce electron-withdrawing groups (e.g., pyridyl in 1-phenyl-4-[4-(2-pyridyl)piperazino] ) to enhance binding to kinase targets .
  • Substituent effects : Replace phenyl with 4-methoxybenzyl (as in N-(4-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine ) to improve solubility and bioavailability .
    • Biological assays :
  • In vitro kinase inhibition : Screen against COX-2 or JAK/STAT pathways using fluorescence polarization assays.
  • In vivo models : Use carrageenan-induced paw edema in rats, comparing ED₅₀ values of derivatives .

Q. What experimental challenges arise in synthesizing piperazine-linked pyrazolo[3,4-d]pyrimidines, and how are they addressed?

  • Common issues :

  • Low yields in coupling reactions : Optimize stoichiometry (e.g., 1.1:1 ratio of aryl halide to piperazine) and use polar aprotic solvents (e.g., DMF) .
  • Byproduct formation : Monitor reactions via TLC and employ column chromatography for purification (e.g., isolate compound 7a with 80% yield after recrystallization ).
    • Case study : Contradictory NMR data for urea derivatives (9a-d ) may arise from rotameric equilibria. Mitigate by recording spectra at elevated temperatures (e.g., 60°C in DMSO-d₆) .

Methodological Recommendations

  • Contradiction analysis : Compare IR/NMR data across studies (e.g., NH stretches in 5 vs. 6 ) to identify synthetic inconsistencies .
  • Advanced characterization : Employ HRMS and 2D NMR (COSY, HSQC) for ambiguous derivatives (e.g., regioisomeric pyrazolo-pyrimidines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-PHENYL-4-[4-(2-PYRIDYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
1-PHENYL-4-[4-(2-PYRIDYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.